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Compound of Interest

Compound Name: Cinnamyl bromide

Cat. No.: B146386

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
cinnamyl bromide, a vital reagent in organic synthesis. The document details its
characterization through Nuclear Magnetic Resonance (NMR) spectroscopy (*H and 13C),
Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are
provided to aid in the replication of these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. For cinnamyl bromide, both *H and 3C NMR are
essential for structural confirmation.

'H NMR Spectroscopic Data

Proton NMR spectroscopy provides information on the number of different types of protons,
their chemical environments, and their proximity to other protons. The *H NMR spectrum of
cinnamyl bromide is characterized by signals in both the aromatic and olefinic regions.

Table 1: *H NMR Spectroscopic Data for Cinnamyl Bromide
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Chemical Shift (8)

Coupling Constant

Multiplicity Assignment
(ppm) () (Hz)
7.42 -7.29 m Aromatic protons (5H)
Olefinic proton (1H,
6.64 d 15.2
=CH-Ar)
Olefinic proton (1H,
6.52 -6.44 m
=CH-CH:2Br)
Methylene protons
4.15 d 7.6

(2H, -CH2Br)

Solvent: CDCIs, Reference: TMS (0 ppm)

3C NMR Spectroscopic Data

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

The spectrum for cinnamyl bromide shows distinct signals for the aromatic, olefinic, and

aliphatic carbons.

Table 2: 3C NMR Spectroscopic Data for Cinnamyl Bromide

Chemical Shift (8) (ppm)

Assignment

135.9 Quaternary aromatic carbon (C-Ar)
133.1 Olefinic carbon (=CH-Ar)

128.6 Aromatic carbons (CH-Ar)

128.1 Aromatic carbon (CH-Ar)

126.9 Olefinic carbon (=CH-CH2Br)
126.6 Aromatic carbon (CH-Ar)

329 Methylene carbon (-CH2Br)

Solvent: CDCIs, Reference: CDCIs (77.0 ppm)
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Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining high-quality NMR spectra of cinnamyl bromide is as follows:
e Sample Preparation:

o Weigh approximately 5-10 mg of cinnamyl bromide and dissolve it in approximately 0.6-
0.7 mL of deuterated chloroform (CDCIs).

o Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex

mixer.

o Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a
clean, dry 5 mm NMR tube.

o Cap the NMR tube.
e Instrument Setup:
o Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
o Insert the sample into the NMR spectrometer.
o Lock the spectrometer onto the deuterium signal of the solvent (CDCIs).

o Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain
sharp, well-resolved peaks.

o Data Acquisition:

o For 'H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient
number of scans should be acquired to achieve a good signal-to-noise ratio (typically 8-16
scans).

o For 3C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the
low natural abundance of 13C and its lower gyromagnetic ratio, a larger number of scans
(typically 128 or more) and a longer acquisition time are required.
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» Data Processing:

o

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the
frequency-domain spectrum.

o

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

[¢]

Calibrate the chemical shift scale by setting the residual solvent peak of CDCls to 7.26
ppm for *H NMR and 77.0 ppm for 13C NMR.

Integrate the peaks in the *H NMR spectrum to determine the relative ratios of the different

[¢]

types of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

IR Spectroscopic Data

The IR spectrum of cinnamyl bromide shows characteristic absorption bands for the aromatic
ring, the carbon-carbon double bond, and the carbon-bromine bond.

Table 3: IR Spectroscopic Data for Cinnamyl Bromide

Wavenumber (cm~?) Intensity Assignment
3050-3000 Medium Aromatic C-H stretch
1650-1600 Medium C=C stretch (alkene)

1580, 1495, 1450

Medium-Strong

Aromatic C=C stretch

965 Strong =C-H bend (trans-alkene)
Aromatic C-H out-of-plane
750-690 Strong
bend
600-500 Medium C-Br stretch
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Experimental Protocol for IR Spectroscopy (Thin Film
Method)

e Sample Preparation:

o Dissolve a small amount (a few milligrams) of cinnamyl bromide in a volatile solvent such
as dichloromethane or acetone.

o Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.

o Using a pipette, apply a drop or two of the cinnamyl bromide solution to the center of the

salt plate.

o Allow the solvent to evaporate completely, leaving a thin, even film of the compound on
the plate.

o Data Acquisition:
o Place the salt plate in the sample holder of the FTIR spectrometer.

o Acquire a background spectrum of the empty sample compartment to subtract any
atmospheric and instrumental interferences.

o Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-
to-noise ratio.

o Data Processing:

o The software will automatically ratio the sample spectrum against the background
spectrum to produce the final absorbance or transmittance spectrum.

o Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It
provides information about the molecular weight and fragmentation pattern of a compound.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b146386?utm_src=pdf-body
https://www.benchchem.com/product/b146386?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146386?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Mass Spectrometric Data

The mass spectrum of cinnamyl bromide will show a molecular ion peak corresponding to its
molecular weight, as well as several fragment ions. Due to the presence of bromine,
characteristic isotopic patterns for bromine-containing fragments will be observed
(approximately equal intensity for M and M+2).

Table 4: Mass Spectrometric Data for Cinnamyl Bromide

mlz Relative Intensity (%) Assignment
198/196 Moderate [M]* (Molecular ion)
117 High [CoHo]* (Loss of Br)
[CoH7]* (Loss of Hz from
115 Moderate
[CoHo]*)
91 Moderate [C7H7]* (Tropylium ion)

Experimental Protocol for Mass Spectrometry (Electron
lonization)
e Sample Introduction:

o Introduce a small amount of the cinnamyl bromide sample into the mass spectrometer.

For volatile compounds, this can be done via a direct insertion probe or by injection into a
gas chromatograph (GC-MS).

o If using a direct insertion probe, a small amount of the solid sample is placed in a capillary
tube at the end of the probe.

e |onization:

o The sample is vaporized and then bombarded with a beam of high-energy electrons
(typically 70 eV) in the ion source. This process, known as electron ionization (El), causes
the molecule to lose an electron, forming a molecular ion (M*).
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e Mass Analysis:

o The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or
time-of-flight analyzer).

o The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
o Detection:
o The separated ions are detected by an electron multiplier or other suitable detector.

o The detector generates a signal that is proportional to the number of ions of a particular
m/z ratio.

» Data Processing:

o The instrument's software plots the relative abundance of the ions against their m/z ratio to
generate the mass spectrum.

o Identify the molecular ion peak and major fragment ions.

Spectroscopic Characterization Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic
characterization of cinnamyl bromide.
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Caption: Workflow for the Spectroscopic Characterization of Cinnamyl Bromide.

« To cite this document: BenchChem. [Spectroscopic Data of Cinnamyl Bromide: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b146386#cinnamyl-bromide-spectroscopic-data-nmr-
ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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